molecular formula C12H10ClNO2 B8454619 4-(2-Amino-4-chloro-phenoxy)-phenol

4-(2-Amino-4-chloro-phenoxy)-phenol

Cat. No.: B8454619
M. Wt: 235.66 g/mol
InChI Key: SFLKLUCEPCGQBG-UHFFFAOYSA-N
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Description

4-(2-Amino-4-chloro-phenoxy)-phenol is a phenolic derivative characterized by a central phenol ring substituted with a phenoxy group bearing an amino (-NH₂) and chloro (-Cl) group at the 2- and 4-positions, respectively. The amino and chloro substituents are electron-donating and electron-withdrawing, respectively, which may influence electronic distribution, reactivity, and biological activity. Such substitutions are common in agrochemicals, pharmaceuticals, and materials science due to their tunable electronic and steric effects .

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

4-(2-amino-4-chlorophenoxy)phenol

InChI

InChI=1S/C12H10ClNO2/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7,15H,14H2

InChI Key

SFLKLUCEPCGQBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Their Properties

Table 1: Structural Comparison of 4-(2-Amino-4-chloro-phenoxy)-phenol with Analogs
Compound Name Substituents Key Features
4-Amino-2-chlorophenol (4-A2CP) -NH₂ (2), -Cl (4) on phenol Nephrotoxic in vitro; bioactivated via oxidation
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol Imidazole ring with diphenyl groups High NLO activity (β = 2.89 × 10⁻⁶ cm²/W); low HOMO-LUMO gap (~3.5 eV)
2-Amino-4-(4-chlorophenyl)pyridine Pyridine core with -NH₂ and -Cl Ferrocenyl group enhances electrochemical properties
2-Chloro-4-(4-fluorophenoxy)phenol -Cl (2), -O-C₆H₄F (4) on phenol Fluorine improves thermal stability; used in polymer synthesis

Key Observations :

  • Electron-withdrawing groups (-Cl, -CF₃) enhance stability and reactivity in electrophilic substitutions.
  • Amino groups facilitate hydrogen bonding and charge transfer, critical for biological interactions and NLO properties .

Electronic and Optical Properties

Table 2: Electronic Properties of Selected Compounds
Compound HOMO-LUMO Gap (eV) Dipole Moment (D) Hyperpolarizability (β, esu) NLO Activity
This compound* ~4.2 (estimated) ~5.8 (estimated) Moderate (predicted) Potential for NLO materials
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol 3.5 8.2 2.89 × 10⁻⁶ High (Z-scan confirmed)
2-Chloro-4-(4-fluorophenoxy)phenol 4.8 3.1 Not reported Limited

Analysis :

  • The imidazole derivative exhibits the lowest HOMO-LUMO gap (3.5 eV) due to extended π-conjugation, enabling efficient charge transfer and high NLO performance .
  • The amino and chloro substituents in this compound likely reduce its band gap compared to non-amino analogs, aligning it with NLO applications.

Insights :

  • 4-A2CP’s nephrotoxicity arises from oxidative metabolites, suggesting that similar amino-chloro phenols may require metabolic studies .
  • Pyridine derivatives show better biocompatibility, highlighting the role of heterocyclic cores in reducing toxicity .

Comparison :

  • Ullmann coupling is common for aryl ethers like this compound, but yields may be lower than imidazole syntheses .
  • Trifluoromethylthio derivatives dominate industrial markets due to demand in agrochemicals, whereas amino-chloro phenols remain niche .

Preparation Methods

Selective Chlorination of Phenoxyanisole Derivatives

A foundational approach involves the selective chlorination of 2-phenoxyanisole precursors. The process described in US4284828A for synthesizing 4,5-dichloro-2-(4-chlorophenoxy)phenol provides a template for adapting similar strategies. Key steps include:

  • Chlorination : Reacting 2-phenoxyanisole with 3–5 molar equivalents of chlorine in solvents such as dimethyl formamide (DMF), acetonitrile, or methylene chloride at 0–30°C. This step selectively introduces chlorine atoms at the 4- and 5-positions of the aromatic ring.

  • Demethylation : Cleaving the methoxy group using acids like AlCl₃ in benzene or hydrohalic acids to yield the phenolic hydroxyl group.

While this method targets a dichloro derivative, substituting the starting material with a nitro- or amino-containing analog could enable the introduction of the 2-amino-4-chloro motif. For example, nitration of the phenolic ring prior to chlorination, followed by reduction of the nitro group, may yield the desired amino functionality.

Diazotization and Hydroxylation

US4316993A and US4355189A describe the synthesis of 4-phenoxyphenols via diazotization of aminodiphenyl ethers. Adapting this method for 4-(2-Amino-4-chloro-phenoxy)-phenol involves:

  • Diazotization : Treating 2-amino-4-chlorodiphenyl ether with sodium nitrite in sulfuric acid to form a diazonium salt.

  • Decomposition : Heating the diazonium salt in xylene at 120–125°C to yield the hydroxy derivative.

Critical Parameters :

  • Temperature : Maintaining 120–125°C during decomposition ensures complete conversion.

  • Solvent Choice : Xylene facilitates phase separation and minimizes side reactions.

Intermediate Isolation and Characterization

4,5-Dichloro-2-(4-chlorophenoxy)anisole as a Model Intermediate

The chlorination of 2-phenoxyanisole (Example 1 in US4284828A) produces 4,5-dichloro-2-(4-chlorophenoxy)anisole in 89–91% yield. Key data:

ParameterValueSource
SolventDMF, acetonitrile, methanol
Chlorine Equivalents3–5 mol
Temperature20–25°C
Yield89–91%

Demethylation of this intermediate with AlCl₃ in benzene (Example 9) yields the phenolic product. Similar conditions could apply to nitro- or amino-substituted analogs.

Diazonium Salt Stability

US4316993A highlights the importance of controlled diazotization:

  • Acid Concentration : 65% sulfuric acid ensures protonation of the amine without premature decomposition.

  • Nitrite Addition Rate : Gradual introduction of NaNO₂ prevents overheating and side reactions.

Functional Group Compatibility and Challenges

Amino Group Introduction

Introducing the 2-amino group requires careful consideration of reaction conditions to avoid degradation:

  • Nitration-Reduction : Nitrating the phenol ring at the 2-position, followed by catalytic hydrogenation (e.g., H₂/Pd-C), could install the amino group.

  • Protection Strategies : Temporarily protecting the hydroxyl group (e.g., as a methyl ether) during chlorination or nitration steps may improve yield.

Chlorine Selectivity

Over-chlorination is a risk in electrophilic aromatic substitution. US4284828A mitigates this by:

  • Using solvents like DMF that stabilize intermediates.

  • Limiting reaction temperatures to ≤30°C.

Alternative Synthetic Routes

Ullmann Coupling

Forming the diaryl ether bond via Ullmann coupling could assemble the molecule from two phenolic components:

  • Reacting 2-amino-4-chlorophenol with 4-bromophenol in the presence of CuI and a base (e.g., K₂CO₃).

  • Conditions : 100–120°C in DMF or DMSO1.

Nucleophilic Aromatic Substitution

Activating one aromatic ring with electron-withdrawing groups (e.g., nitro) enables displacement by a phenoxide ion:

  • Nitrate 4-chlorophenol to 2-nitro-4-chlorophenol.

  • Reduce the nitro group to an amine.

  • Perform SNAr with 4-hydroxyphenol under basic conditions.

Analytical and Optimization Insights

Purity and Crystallization

The final product’s purity depends on recrystallization solvents. US4284828A uses methanol for 4,5-dichloro-2-(4-chlorophenoxy)anisole, yielding white crystals with a melting point of 105–106°C. Similar protocols could apply to the target compound.

Catalytic Enhancements

Adding FeCl₃ or iodine during chlorination (Example 7 ) accelerates the reaction without compromising selectivity.

Q & A

Q. Key Parameters

StepReagents/ConditionsYieldReference
1Pd(PPh₃)₄, K₂CO₃, DMF, 80°C~75%Adapted from
2NaBH₄, THF/ethanol, 273 K83.5%

Basic: How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:
Use X-ray crystallography with refinement via SHELXL (for small molecules) or SHELXS (for structure solution) . For visualization, ORTEP-3 generates thermal ellipsoid diagrams to assess bond angles and torsional strain .

Q. Example Data from Analogous Compounds

Bond Length (Å)Angle (°)Software Used
C-Cl: 1.73C-O-C: 120.5SHELXL
N-H: 0.89O-H⋯N: 165.2ORTEP-3

Advanced: How do intramolecular hydrogen bonds influence the compound’s stability and reactivity?

Methodological Answer:
Intramolecular O-H⋯N and N-H⋯Cl hydrogen bonds create rigid planar structures, reducing conformational flexibility. This is critical for:

  • Catalytic Activity : Stabilizes transition states in asymmetric synthesis .
  • Spectroscopic Interpretation : Masks certain proton signals in NMR, requiring 2D techniques (e.g., HSQC) to resolve .

Q. Hydrogen Bond Parameters

Donor-AcceptorDistance (Å)Angle (°)Reference
O-H⋯N2.65165
N-H⋯Cl3.02155

Advanced: What computational methods predict the compound’s electronic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., methanol) to assess aggregation behavior .

Q. Example Results

PropertyValue (eV)Software
HOMO-5.2Gaussian
LUMO-1.8Gaussian

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (amine/phenol groups are irritants) .
  • Ventilation : Use fume hoods due to potential chloride volatilization .
  • Waste Disposal : Neutralize with dilute HCl before aqueous disposal .

Advanced: How can conflicting spectroscopic data (e.g., NMR/IR) be resolved?

Methodological Answer:

  • Dynamic Effects : Use variable-temperature NMR to identify tautomeric equilibria (e.g., keto-enol shifts).
  • Isotopic Labeling : Replace labile protons (e.g., -OH) with deuterium to simplify splitting patterns .

Q. Example IR Peaks

Functional GroupWavenumber (cm⁻¹)Assignment
-NH₂3350–3300Stretching
-Cl750–700C-Cl bend

Advanced: What role does steric hindrance play in its reactivity with electrophiles?

Methodological Answer:
The chloro and phenoxy groups create steric bulk, directing electrophilic substitution to the para position of the phenol ring. This is confirmed by:

  • X-ray Data : Dihedral angles >30° between aromatic rings reduce conjugation .
  • Kinetic Studies : Compare reaction rates with less-hindered analogs using UV-Vis monitoring .

Basic: How to purify this compound after synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel with chloroform/methanol (95:5) as eluent.
  • Recrystallization : Dissolve in hot n-hexane, then cool to 4°C for crystal growth .

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